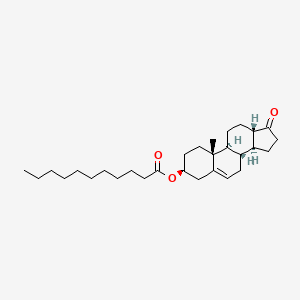
1,2-Benzenedisulfonic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedisulfonic acid, disodium salt is a chemical compound with the molecular formula C6H4Na2O6S2. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by the presence of two sulfonic acid groups attached to a benzene ring, making it highly soluble in water and useful in a variety of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedisulfonic acid, disodium salt can be synthesized through the sulfonation of benzene. The process involves the reaction of benzene with sulfuric acid or oleum at elevated temperatures. The sulfonation mass is then treated with sodium carbonate to convert it into the disodium salt, which is subsequently dried .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedisulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can yield various substituted benzene compounds .
Scientific Research Applications
1,2-Benzenedisulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: It serves as a chelating agent and is used in biochemical assays.
Medicine: It is employed in the formulation of certain pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Benzenedisulfonic acid, disodium salt involves its ability to interact with various molecular targets. The sulfonic acid groups can form strong interactions with metal ions, making it an effective chelating agent. This property is utilized in various applications, including metal ion detection and removal .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedisulfonic acid, disodium salt: Similar in structure but with sulfonic acid groups at different positions on the benzene ring.
4,5-Dihydroxy-1,3-benzenedisulfonic acid, disodium salt: Contains additional hydroxyl groups, making it structurally similar but with different chemical properties.
Uniqueness
1,2-Benzenedisulfonic acid, disodium salt is unique due to the specific positioning of its sulfonic acid groups, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring strong acidic and chelating properties .
Properties
CAS No. |
10425-30-6 |
|---|---|
Molecular Formula |
C6H4Na2O6S2 |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
disodium;benzene-1,2-disulfonate |
InChI |
InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI Key |
SRWAMKHZLDKAHZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)






